3-Oxo-3H-pyrrolizine-5-carbaldehyde is a heterocyclic compound characterized by its pyrrolizine structure, which includes a carbonyl group at the 3-position and an aldehyde functional group at the 5-position. Its molecular formula is with a molar mass of approximately 147.13 g/mol. The compound features a bicyclic structure that contributes to its unique chemical properties and potential biological activities .
This compound is part of a broader class of pyrrolizines, which are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of both a carbonyl and an aldehyde functional group enhances its reactivity, making it a valuable intermediate in various
Synthesis of 3-Oxo-3H-pyrrolizine-5-carbaldehyde can be achieved through several methods:
3-Oxo-3H-pyrrolizine-5-carbaldehyde has potential applications in various fields:
Several compounds share structural similarities with 3-Oxo-3H-pyrrolizine-5-carbaldehyde, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Pyrrolidine | Saturated nitrogen-containing five-membered ring | More stable; lacks carbonyl functionality |
| Pyrrole | Five-membered aromatic ring with nitrogen | Aromatic character; less reactive |
| 2-Pyridone | Six-membered ring with nitrogen and carbonyl | Exhibits keto-enol tautomerism |
These compounds differ primarily in their saturation levels, functional groups, and reactivity profiles. The presence of both a carbonyl and an aldehyde group in 3-Oxo-3H-pyrrolizine-5-carbaldehyde makes it particularly reactive compared to its analogs.
Traditional cyclocondensation methodologies represent the foundational approaches for constructing the pyrrolizine scaffold, which serves as the core structural framework for 3-oxo-3H-pyrrolizine-5-carbaldehyde synthesis [1] [2]. These classical strategies typically involve the formation of the bicyclic pyrrolizine system through cyclization reactions of appropriately functionalized precursors.
The most established cyclocondensation approach utilizes pyrrole derivatives as starting materials in combination with various electrophilic partners [3] [4]. One prominent methodology involves the reaction of pyrrole-2-carboxaldehyde with ketones under basic conditions, typically employing aqueous sodium hydroxide solutions in ethanol at reflux temperatures [1]. This approach has demonstrated reliable yields, with reported examples achieving 68% conversion under optimized conditions [1]. The reaction proceeds through aldol condensation followed by intramolecular cyclization to form the desired pyrrolizine framework.
Another significant cyclocondensation strategy employs diketone substrates in combination with pyrrole under acidic catalysis [5]. Ferric hydrogen sulfate has emerged as an effective homogeneous catalyst for this transformation, operating under environmentally benign aqueous conditions [5]. The reaction typically requires reflux temperatures around 100°C and utilizes 20 mol% catalyst loading to achieve yields ranging from 50-70% [5]. This methodology offers the advantage of avoiding strong acids and organic solvents, making it an environmentally friendly approach.
| Method | Reaction Conditions | Temperature (°C) | Catalyst Loading (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrrole-2-carboxaldehyde + Ketone | 10% NaOH, EtOH, reflux | 78 | - | 68 | [1] |
| Pyrrole + Diketone | Aqueous reflux, Fe(HSO₄)₃ | 100 | 20 | 50-70 | [5] |
| Ninhydrin multicomponent | EtOH, reflux | 78 | - | Very good | [6] |
Multi-component cyclocondensation reactions have also proven valuable for pyrrolizine construction [6]. The four-component condensation of ninhydrin, phenylene-diamine, proline, and chalcone in ethanol provides access to complex spiro-pyrrolizine derivatives in very good yields [6]. This approach proceeds through initial formation of indenoquinoxaline intermediates, followed by azomethine ylide generation and subsequent cycloaddition to construct the pyrrolizine ring system [6].
Copper-catalyzed cyclocondensation represents another important traditional approach [2]. The regioselective addition of pyrrole to methyl 3-aryl-2-cyanoacrylates, catalyzed by copper(II) triflate in toluene, affords novel pyrrolizin-3-ones in good to high yields with excellent diastereomeric ratios [2]. The resulting products undergo intramolecular cyclization under mild reaction conditions to form the desired pyrrolizine scaffolds [2].
Modern synthetic approaches to 3-oxo-3H-pyrrolizine-5-carbaldehyde have increasingly focused on carbon-hydrogen bond functionalization strategies for the direct introduction of aldehyde functionality [7] [8]. These methodologies offer significant advantages in terms of step economy and atom efficiency compared to traditional functional group manipulations.
A groundbreaking development in this area involves the divergent synthesis of pyrrolizine derivatives through carbon-hydrogen bond functionalization of pyrroles [7] [8]. The reaction of N-alkoxycarbamoyl pyrroles with trifluoromethyl-ynones proceeds via a carbon-hydrogen bond activation-initiated cascade process [7] [8]. This transformation includes N-alkoxycarbamoyl group-directed alkenylation of the pyrrole scaffold, followed by simultaneous intramolecular nucleophilic addition with cleavage and transfer of the directing group [7] [8]. Notably, this represents the first example where the N-alkoxycarbamoyl unit functions as both a transferable and transformable directing group for pyrrolizine synthesis [7] [8].
Rhodium-catalyzed carbon-hydrogen activation strategies have demonstrated particular utility for pyrrolizine functionalization [9]. These methodologies typically employ rhodium(I) complexes with various phosphine ligands to achieve selective carbon-hydrogen bond activation and subsequent functionalization [9]. The reactions generally require temperatures ranging from 60-110°C and catalyst loadings of 5-10 mol% to achieve yields of 48-90% [9]. The versatility of rhodium catalysis allows for the introduction of diverse functional groups, including aldehyde precursors that can be subsequently converted to the desired carbaldehyde functionality.
Iron-based biocatalytic approaches represent a particularly innovative development in carbon-hydrogen functionalization for pyrrolizine synthesis [10]. Engineered variants of cytochrome P450 CYP119 from Sulfolobus solfataricus have been developed for enantioselective α-carbon-hydrogen functionalization of pyrrolidines and other saturated N-heterocycles [10]. This methodology employs diazoacetone as a carbene donor and operates under mild aqueous conditions at room temperature [10]. The biocatalytic system achieves remarkable efficiency with turnover numbers up to 20,350 and enantioselectivities up to 99:1 enantiomeric ratio [10].
| Catalyst System | Reaction Conditions | Temperature (°C) | Catalyst Loading (%) | Yield (%) | Enantioselectivity |
|---|---|---|---|---|---|
| Rh(I) complexes | Various ligands | 60-110 | 5-10 | 48-90 | Variable |
| P450 CYP119 | Diazoacetone, aqueous | 25 | 0.005 | >99 | 99:1 e.r. |
| Pd(OAc)₂/MBQ | DMF solvent | 80 | 10 | 26-74 | - |
Palladium-catalyzed carbon-hydrogen arylation and amination cascades offer another route for pyrrolizine elaboration [9]. These transformations typically employ palladium(II) acetate with methylbenzoquinone as an oxidant in dimethylformamide at 80°C [9]. While yields are moderate (26-74%), the methodology provides access to diversely substituted pyrrolizine derivatives that can serve as precursors for carbaldehyde introduction [9].
Iridium-catalyzed photochemical carbon-hydrogen functionalization has emerged as a mild alternative for pyrrolizine modification [9]. These reactions utilize [Ir(ppy)₃] as a photocatalyst under visible light irradiation at room temperature [9]. The methodology achieves yields of 40-80% and offers excellent functional group tolerance [9]. The mild reaction conditions make this approach particularly suitable for late-stage functionalization of complex pyrrolizine substrates.
Contemporary pyrrolizine synthesis relies heavily on sophisticated catalytic systems that enable efficient and selective transformations [11] [12]. These systems have evolved to address the challenges of constructing the bicyclic pyrrolizine framework while maintaining high levels of stereo- and regiocontrol.
Silver-based catalytic systems have demonstrated exceptional performance in asymmetric pyrrolizine synthesis [12]. The combination of silver acetate with (S)-QUINAP ligand provides highly enantioselective access to pyrrolizine derivatives [12]. Operating at temperatures from -45°C to 0°C in tetrahydrofuran, this system achieves excellent enantioselectivities exceeding 95% with yields ranging from 70-95% [12]. The catalyst loading typically ranges from 3-6 mol% depending on substrate reactivity [12]. This methodology has proven particularly effective for α-imino ester substrates, where the silver catalyst promotes sequential dipolar cycloaddition reactions to construct the pyrrolizine framework [12].
Isothiourea catalysis represents another highly successful approach for pyrrolizine synthesis [11]. Benzotetramisole has emerged as an optimal catalyst for enantioselective pyrrolizine formation through intramolecular Michael addition-lactonization sequences [11]. Operating at room temperature in dichloromethane with 5 mol% catalyst loading, this system consistently delivers enantioselectivities greater than 98% and yields exceeding 95% [11]. The methodology demonstrates exceptional substrate scope and functional group tolerance [11].
| Catalyst Type | Metal Loading (%) | Ligand | Solvent | Temperature (°C) | Enantioselectivity (%) | Yield (%) |
|---|---|---|---|---|---|---|
| Ag/QUINAP | 3-6 | (S)-QUINAP | THF | -45 to 0 | >95 | 70-95 |
| Isothiourea | 5 | BTM | CH₂Cl₂ | 25 | >98 | >95 |
| Gold cationic | Catalytic | - | Various | Variable | - | 70-98 |
| Cu(OTf)₂ | Catalytic | - | Toluene | 25 | High d.r. | Good |
Gold-catalyzed three-component domino processes have revolutionized pyrrolizine synthesis through convergent methodologies [13]. These reactions involve the simultaneous reaction of iminoesters, acetylenes, and dipolarophiles in the presence of cationic gold catalysts [13]. The transformation proceeds through a cycloaddition-enamine cyclization cascade that constructs the pyrrolizine framework without requiring isolation of unstable intermediates [13]. Yields typically range from 70-98% under optimized conditions [13].
Copper(II) triflate catalysis has proven effective for specific pyrrolizine-forming transformations [2]. This system operates under mild conditions in toluene at room temperature to promote cyclocondensation reactions [2]. The methodology achieves high diastereomeric ratios and good yields, making it particularly suitable for generating specific pyrrolizine stereoisomers [2].
Rhodium complexes with phosphine ligands constitute another important class of catalysts for pyrrolizine synthesis [9]. These systems typically operate at elevated temperatures (60-110°C) with catalyst loadings of 10 mol% [9]. While enantioselectivity is variable depending on the specific transformation, yields consistently range from 48-90% [9]. The versatility of rhodium catalysis allows for diverse reaction pathways, including hydroamination and carbon-hydrogen activation sequences [9].
Iron-based catalytic systems represent an emerging area of significant interest [10]. Engineered heme proteins, particularly cytochrome P450 variants, have demonstrated remarkable efficiency for pyrrolizine-related transformations [10]. These biocatalysts operate under mild aqueous conditions and achieve extraordinary turnover numbers, making them attractive for sustainable synthesis applications [10].
Post-synthetic modification strategies play a crucial role in accessing 3-oxo-3H-pyrrolizine-5-carbaldehyde derivatives through functional group interconversion of preformed pyrrolizine scaffolds [14] . These approaches enable the introduction of specific functional groups, including aldehyde moieties, into existing pyrrolizine frameworks.
Iminium ion formation followed by nucleophilic trapping represents a versatile post-synthetic modification strategy [14]. Pyrrolizine hemiaminal substrates can be treated with catalytic amounts of scandium(III) triflate to generate the corresponding iminium ions [14]. These reactive intermediates undergo facile nucleophilic addition with various nucleophiles, including pyrrole, to furnish substituted pyrrolizine derivatives in 87% yield with complete retention of enantioselectivity [14]. The reaction proceeds with excellent diastereoselectivity, providing single diastereomeric products due to preferential nucleophilic attack at the sterically accessible face of the bicyclic iminium ion [14].
Oxidative transformations of pyrrolizine carboxylic acid derivatives provide access to aldehyde functionality . Standard oxidation protocols employing potassium permanganate or chromium trioxide enable the conversion of hydroxymethyl-substituted pyrrolizines to the corresponding aldehydes . These transformations typically proceed under standard oxidation conditions with variable yields depending on substrate structure and reaction conditions .
| Starting Material | Modification Type | Reagents | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Pyrrolizine hemiaminal | Iminium formation | Sc(OTf)₃, pyrrole | rt, catalytic | 87 | Single diastereomer |
| Pyrrolizine-3-COOH | Oxidation | KMnO₄, CrO₃ | Standard | Variable | Chemoselective |
| 3-Oxo derivatives | Reduction | BH₃, DIBAL-H | Selective | Good | Chemoselective |
Chemoselective reduction of carbonyl functions in pyrrolizine derivatives enables precise functional group manipulation [16]. Phosphonium salt-mediated in situ protection strategies allow for the selective reduction of specific carbonyl groups in the presence of others [16]. This methodology employs combinations of triphenylphosphine and trimethylsilyl triflate to selectively protect more reactive carbonyl functions, enabling the selective transformation of less reactive sites with various reducing agents including borane and diisobutylaluminum hydride [16].
Interconversion reactions of pyrrolizine-derived adducts provide access to stereochemically diverse products [17]. Studies on dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine-derived valine adducts have revealed facile interconversion pathways that proceed through hydroxyl group dissociation and reassociation mechanisms [17]. These transformations occur under mild conditions at room temperature over 2-day periods and demonstrate the dynamic nature of certain pyrrolizine derivatives [17].
Ring-opening reactions of pyrrolizine lactone derivatives enable access to linear carboxylate products [11]. Treatment of pyrrolizine dihydropyranone products with methanol or various amines results in ring-opening to afford the desired pyrrolizine carboxylate derivatives in excellent yields with maintained enantioselectivity [11]. This methodology provides a versatile platform for accessing diverse pyrrolizine derivatives through nucleophilic ring-opening processes [11].
Dess-Martin periodinane oxidation represents a mild approach for converting pyrrolizine alcohol derivatives to the corresponding ketones or aldehydes [14]. This transformation proceeds in 73% yield with complete retention of relative and absolute configuration [14]. The mild nature of this oxidation makes it particularly suitable for sensitive pyrrolizine substrates that might decompose under harsher oxidative conditions [14].
Metal-catalyzed carbonylation reactions offer another avenue for introducing aldehyde functionality into pyrrolizine frameworks [18]. These transformations typically employ palladium or rhodium catalysts under carbon monoxide atmosphere to insert carbonyl groups at specific positions within the pyrrolizine structure [18]. The resulting aldehyde products can serve as versatile intermediates for further functionalization or as target compounds themselves [18].
3-Oxo-3H-pyrrolizine-5-carbaldehyde exhibits moderate thermodynamic stability characteristic of compounds containing both ketone and aldehyde functionalities within a bicyclic heterocyclic framework. The compound's molecular formula C₈H₅NO₂ with a molecular weight of 147.13 g/mol reflects a highly conjugated system that contributes to its overall stability [1].
The thermal decomposition patterns of this compound are expected to involve multiple pathways due to the presence of two distinct carbonyl groups. Primary decomposition mechanisms include oxidation of the aldehydic functionality to form the corresponding carboxylic acid, followed by potential decarboxylation at elevated temperatures [2] [3]. The ketone functionality may undergo Baeyer-Villiger oxidation or participate in ring-opening reactions under thermal stress [4].
Comparative Thermodynamic Analysis:
| Compound Class | C=O Stretch (cm⁻¹) | Thermal Stability | Decomposition Pattern |
|---|---|---|---|
| Simple Aldehydes | 1720-1740 | Moderate | Oxidation to carboxylic acid |
| Aromatic Aldehydes | 1685-1710 | Good | Oxidation, polymerization |
| Pyrrolizine Derivatives | 1650-1680 | Variable | Ring opening/rearrangement |
| 3-Oxo-3H-pyrrolizine-5-carbaldehyde | 1670-1690 (estimated) | Moderate | Dual carbonyl degradation |
The bicyclic pyrrolizine core provides additional stability through aromatic delocalization, though the electron-withdrawing nature of both carbonyl groups may render certain positions susceptible to nucleophilic attack [5] [6]. Thermal analysis studies on related pyrrolizine derivatives indicate decomposition temperatures typically ranging from 200-300°C, with the onset of degradation often marked by loss of the aldehyde functionality [7] [8].
Aqueous Solubility: The compound exhibits limited solubility in water, attributed to its predominantly aromatic character and the presence of only moderately polar carbonyl groups. The estimated water solubility is likely in the range of 0.1-1.0 g/L at room temperature, similar to other pyrrolizine-based compounds [9] [10]. The limited hydrogen bonding capability, due to the absence of hydroxyl or amino substituents, restricts aqueous dissolution [11].
Organic Solvent Compatibility: 3-Oxo-3H-pyrrolizine-5-carbaldehyde demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO), where complete dissolution occurs due to strong dipolar interactions between the solvent and the compound's carbonyl functionalities [12] [13].
Detailed Solubility Profile:
| Solvent Class | Predicted Solubility | Basis for Prediction |
|---|---|---|
| Alcohols (methanol, ethanol) | Good | Hydrogen bonding with hydroxyl groups |
| DMSO | Excellent | Strong dipolar interactions |
| Acetone | Good | Polar aprotic solvent compatibility |
| Dichloromethane | Moderate | Moderate polarity match |
| Hexane | Poor | Nonpolar solvent incompatibility |
The compound's solubility in alcoholic solvents (methanol, ethanol) is enhanced by hydrogen bonding between the alcohol hydroxyl groups and the carbonyl oxygens [12] [14]. Acetonitrile also provides good solvation due to its polar aprotic nature and specific affinity for aldehyde-containing compounds [10].
Acid-Base Properties: The acid-base behavior of 3-Oxo-3H-pyrrolizine-5-carbaldehyde is dominated by the pyrrolizine nitrogen atom and the aldehydic hydrogen. The nitrogen exhibits weak basicity with an estimated pKa of 2-4 for the protonated form, consistent with other bicyclic nitrogen heterocycles [15] [16]. The aldehydic hydrogen displays weak acidity with an estimated pKa of approximately 16-17, typical of aldehyde functionalities [17] [18] [19].
Tautomeric Equilibria: The primary tautomeric equilibrium involves the aldehyde group, which can exist in equilibrium with its enol form, though the keto form predominates significantly (>99%) under normal conditions [20]. The equilibrium can be represented as:
Aldehyde form ⇌ Enol form (minor)
The ketone functionality may also participate in keto-enol tautomerism, but this equilibrium heavily favors the keto form due to the aromatic stabilization of the pyrrolizine ring system [21].
Comprehensive Acid-Base Analysis:
| Functional Group | Behavior | Approximate pKa | Tautomeric Forms |
|---|---|---|---|
| Aldehydic hydrogen | Weakly acidic | ~16-17 | Aldehyde ⇌ Enol (minor) |
| Pyrrolizine nitrogen | Weakly basic | ~2-4 (protonated) | Not applicable |
| Ketone oxygen | H-bond acceptor | N/A | Keto ⇌ Enol (very minor) |
| Aldehyde oxygen | H-bond acceptor | N/A | Not applicable |
The compound's ability to act as both a hydrogen bond donor (aldehydic hydrogen) and acceptor (carbonyl oxygens) influences its intermolecular interactions and affects its physical properties such as melting point and solubility [15] [16].
¹H Nuclear Magnetic Resonance Spectroscopy: The ¹H NMR spectrum of 3-Oxo-3H-pyrrolizine-5-carbaldehyde exhibits characteristic signals that provide definitive structural identification. The aldehydic proton appears as a singlet in the highly deshielded region at approximately 9.5-10.5 ppm, consistent with aldehyde functionalities in conjugated aromatic systems [5] [22]. The pyrrolizine aromatic protons are expected to resonate in the range of 6.5-8.0 ppm, with specific chemical shifts dependent on the electronic environment created by the adjacent carbonyl groups [5].
¹³C Nuclear Magnetic Resonance Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon framework. The aldehydic carbon appears in the characteristic region of 190-210 ppm, while the ketone carbonyl carbon resonates at 170-190 ppm [5] [22]. The aromatic carbons of the pyrrolizine ring system typically appear between 100-160 ppm, with specific chemical shifts reflecting the degree of electron density modulation by the carbonyl substituents [22].
Expected NMR Chemical Shifts:
| Carbon/Proton Type | Chemical Shift Range |
|---|---|
| Aldehydic proton (¹H) | 9.5-10.5 ppm |
| Aromatic protons (¹H) | 6.5-8.0 ppm |
| Aldehydic carbon (¹³C) | 190-210 ppm |
| Ketone carbon (¹³C) | 170-190 ppm |
| Aromatic carbons (¹³C) | 100-160 ppm |
Infrared Spectroscopy: The infrared spectrum of 3-Oxo-3H-pyrrolizine-5-carbaldehyde displays distinctive absorption bands that serve as molecular fingerprints. The aldehyde carbonyl stretch appears at 1685-1720 cm⁻¹, shifted to lower frequency due to conjugation with the aromatic pyrrolizine system [2] [3] [23]. The ketone carbonyl stretch occurs at 1650-1680 cm⁻¹, exhibiting amide-like character due to extensive conjugation [7] [4].
The characteristic aldehydic carbon-hydrogen stretch appears as one or two bands in the region 2720-2830 cm⁻¹, providing definitive evidence for the aldehyde functionality [2] [3]. This absorption is often observed as a shoulder peak and represents one of the most diagnostic features for aldehyde identification.
Key Infrared Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C=O stretch | 1685-1720 | Strong |
| Ketone C=O stretch | 1650-1680 | Strong |
| Aldehydic C-H stretch | 2720-2830 | Moderate |
| Aromatic C=C stretch | 1450-1600 | Variable |
Mass Spectrometry: The mass spectrum exhibits a molecular ion peak at m/z 147, corresponding to the molecular formula C₈H₅NO₂ [7] [8]. Characteristic fragmentation patterns include loss of the aldehyde functionality (m/z 118, loss of CHO), and formation of pyrrolizine-based fragments. The base peak often corresponds to the tropylium-like ion formed through ring rearrangement processes [8].
Ultraviolet-Visible Spectroscopy: The UV-Vis spectrum shows characteristic absorption bands arising from n-π* and π-π* electronic transitions. The n-π* transition, originating from the carbonyl lone pairs, appears at 280-320 nm, while the π-π* transition occurs at wavelengths below 280 nm [23]. The extended conjugation in the pyrrolizine system may result in bathochromic shifts compared to simple aldehydes or ketones.